molecular formula C43H73FN2O14S B14600653 N-(4-Fluorobenzenesulfonyl)erythromycylamine CAS No. 61066-20-4

N-(4-Fluorobenzenesulfonyl)erythromycylamine

Cat. No.: B14600653
CAS No.: 61066-20-4
M. Wt: 893.1 g/mol
InChI Key: YPZMDIOCWCQQSM-CMAYOOJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzenesulfonyl)erythromycylamine is a derivative of erythromycin, a well-known antibiotic. This compound is characterized by the presence of a 4-fluorobenzenesulfonyl group attached to the erythromycylamine structure. The modification aims to enhance the stability and efficacy of erythromycin, potentially offering improved pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzenesulfonyl)erythromycylamine involves the reaction of erythromycylamine with 4-fluorobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the final product meets pharmaceutical standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzenesulfonyl)erythromycylamine involves binding to the bacterial ribosome, similar to erythromycin. This binding inhibits protein synthesis by preventing the translocation of peptides during translation. The presence of the 4-fluorobenzenesulfonyl group may enhance binding affinity and stability, leading to improved antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorobenzenesulfonyl)erythromycylamine is unique due to the presence of the 4-fluorobenzenesulfonyl group, which enhances its stability and potentially its efficacy. This modification distinguishes it from other erythromycin derivatives by offering a different pharmacokinetic profile and possibly overcoming certain bacterial resistance mechanisms .

Properties

CAS No.

61066-20-4

Molecular Formula

C43H73FN2O14S

Molecular Weight

893.1 g/mol

IUPAC Name

N-[(2R,3S,4R,5S,6S,7R,9R,10R,11S,12S,13R)-10-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C43H73FN2O14S/c1-14-31-43(10,52)36(48)24(4)33(45-61(53,54)29-17-15-28(44)16-18-29)22(2)20-41(8,51)38(60-40-34(47)30(46(11)12)19-23(3)56-40)25(5)35(26(6)39(50)58-31)59-32-21-42(9,55-13)37(49)27(7)57-32/h15-18,22-27,30-38,40,45,47-49,51-52H,14,19-21H2,1-13H3/t22-,23+,24+,25+,26-,27+,30-,31-,32+,33+,34+,35+,36-,37+,38-,40-,41-,42-,43-/m1/s1

InChI Key

YPZMDIOCWCQQSM-CMAYOOJISA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)F)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)F)C)O)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.